molecular formula C22H16INO4 B3167753 Fmoc-2-amino-5-iodobenzoic acid CAS No. 924817-95-8

Fmoc-2-amino-5-iodobenzoic acid

Cat. No.: B3167753
CAS No.: 924817-95-8
M. Wt: 485.3 g/mol
InChI Key: ROLACDNYVXPHFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-2-amino-5-iodobenzoic acid: is a chemical compound with the molecular formula C22H16INO4 and a molecular weight of 485.27 g/mol . It is a derivative of benzoic acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the iodine atom is substituted at the 5-position of the benzene ring. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2-amino-5-iodobenzoic acid typically involves the protection of the amino group with the Fmoc group. One common method is to react the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions: Fmoc-2-amino-5-iodobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Fmoc Protection: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), sodium bicarbonate, aqueous dioxane.

    Fmoc Deprotection: Piperidine, N,N-dimethylformamide (DMF).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Fmoc group yields the free amine.

Scientific Research Applications

Chemistry: Fmoc-2-amino-5-iodobenzoic acid is widely used in solid-phase peptide synthesis (SPPS) as a protecting group for amino acids . Its stability under acidic conditions and ease of removal under basic conditions make it ideal for this purpose.

Biology and Medicine: In biological and medical research, this compound can be used to synthesize peptides and proteins for studying their structure and function. It is also used in the development of peptide-based drugs and therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of peptides and other complex organic molecules. It is also employed in the synthesis of intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The primary mechanism of action of Fmoc-2-amino-5-iodobenzoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The Fmoc group can be removed by treatment with a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Comparison with Similar Compounds

  • Fmoc-2-amino-4-iodobenzoic acid
  • Fmoc-2-amino-3-iodobenzoic acid
  • Fmoc-2-amino-6-iodobenzoic acid

Uniqueness: Fmoc-2-amino-5-iodobenzoic acid is unique due to the specific position of the iodine atom on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This positional isomerism can lead to differences in the chemical behavior and applications of the compound compared to its analogs.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-iodobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16INO4/c23-13-9-10-20(18(11-13)21(25)26)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLACDNYVXPHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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